![molecular formula C7H8BrNO B1529675 2-Amino-4-bromo-3-methylphenol CAS No. 1154740-46-1](/img/structure/B1529675.png)
2-Amino-4-bromo-3-methylphenol
Overview
Description
2-Amino-4-bromo-3-methylphenol is an organic compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-3-methylphenol consists of a benzene ring with a bromine atom, a methyl group, and a hydroxyl group attached to it .Physical And Chemical Properties Analysis
2-Amino-4-bromo-3-methylphenol is a solid at room temperature .Scientific Research Applications
Catalytic Activity and Structural Analysis
A study by Ren et al. (2011) introduced a novel asymmetric phenol-based ligand and its dinuclear nickel(II) complexes, showcasing significant phosphodiesterase activity. This work highlights the potential of such complexes in mimicking the catalytic activity of native metallohydrolases, a crucial aspect in understanding biological catalysis and developing biomimetic catalysts (Ren et al., 2011).
Antimicrobial and Antitumor Properties
Research on bromophenols coupled with derivatives of amino acids and nucleosides from the red alga Rhodomela confervoides by Zhao et al. (2005) delves into the structural elucidation of new compounds and their evaluation against microorganisms and human cancer cell lines. Although the compounds were found inactive in this context, the study contributes to the ongoing search for novel bioactive compounds from marine sources (Zhao et al., 2005).
Synthesis and Characterization of Metal Complexes
The synthesis and properties of asymmetric dicopper(II) complexes, as reported by Mahalakshmy et al. (2004), offer insights into the coordination chemistry of phenol-derived ligands. These complexes, characterized by spectral, electrochemical, and magnetic studies, provide valuable information on the influence of different ligands and metal ions on the structure and properties of metal complexes, which is fundamental in materials science and catalysis (Mahalakshmy et al., 2004).
Enzyme Inhibition and Antioxidant Properties
In another study, Sumrra et al. (2018) focused on the synthesis of Schiff base compound and its metal complexes to explore their antioxidant, enzyme inhibition, and antimicrobial activities. Such studies are crucial in the development of new pharmaceuticals and understanding the role of metal ions in biological systems (Sumrra et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-bromo-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVPLXGSFJYVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3-methylphenol | |
CAS RN |
1154740-46-1 | |
Record name | 2-amino-4-bromo-3-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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